molecular formula C16H22N2O3 B2360774 N-benzyl-1,9-dioxa-4-azaspiro[5.5]undecane-4-carboxamide CAS No. 1421441-83-9

N-benzyl-1,9-dioxa-4-azaspiro[5.5]undecane-4-carboxamide

Cat. No.: B2360774
CAS No.: 1421441-83-9
M. Wt: 290.363
InChI Key: UVPBZRBEBNPMFI-UHFFFAOYSA-N
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Description

N-benzyl-1,9-dioxa-4-azaspiro[5.5]undecane-4-carboxamide is a complex organic compound known for its versatile applications in various fields, including drug synthesis and materials science. This compound features a unique spirocyclic structure, which contributes to its distinct chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-1,9-dioxa-4-azaspiro[5.5]undecane-4-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Spirocyclic Core: The spirocyclic core can be synthesized through a cyclization reaction involving a diol and an amine under acidic conditions.

    Introduction of the Benzyl Group: The benzyl group is introduced via a nucleophilic substitution reaction using benzyl chloride and a suitable base.

    Carboxamide Formation: The final step involves the formation of the carboxamide group through the reaction of the amine with a carboxylic acid derivative, such as an acid chloride or an ester.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalysts, controlled temperature and pressure conditions, and continuous flow reactors to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-benzyl-1,9-dioxa-4-azaspiro[5.5]undecane-4-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur at the benzyl group or the spirocyclic core, leading to the formation of substituted products.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Benzyl chloride, suitable bases (e.g., sodium hydroxide), acidic or basic conditions.

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced derivatives, and various substituted compounds, depending on the specific reagents and conditions used.

Scientific Research Applications

N-benzyl-1,9-dioxa-4-azaspiro[5.5]undecane-4-carboxamide has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: The compound finds applications in materials science, including the development of advanced materials with unique properties.

Mechanism of Action

The mechanism of action of N-benzyl-1,9-dioxa-4-azaspiro[5.5]undecane-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    1,9-dioxa-4-azaspiro[5.5]undecane: A related compound with a similar spirocyclic core but lacking the benzyl and carboxamide groups.

    N-benzyl-1,9-dioxa-4-azaspiro[5.5]undecane: A compound with a similar structure but without the carboxamide group.

Uniqueness

N-benzyl-1,9-dioxa-4-azaspiro[5.5]undecane-4-carboxamide is unique due to its combination of a spirocyclic core, benzyl group, and carboxamide functionality. This unique structure imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry.

Properties

IUPAC Name

N-benzyl-1,9-dioxa-4-azaspiro[5.5]undecane-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N2O3/c19-15(17-12-14-4-2-1-3-5-14)18-8-11-21-16(13-18)6-9-20-10-7-16/h1-5H,6-13H2,(H,17,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVPBZRBEBNPMFI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC12CN(CCO2)C(=O)NCC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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